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molecular formula C9H7IN2O B8611131 1-(5-Iodo-1H-indazol-1-yl)ethanone

1-(5-Iodo-1H-indazol-1-yl)ethanone

Cat. No. B8611131
M. Wt: 286.07 g/mol
InChI Key: JNWIBFFQBLTCMJ-UHFFFAOYSA-N
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Patent
US08648069B2

Procedure details

4-Iodo-2-methylaniline (30.2 g, 130 mmol) was dissolved in chloroform (300 mL) and cooled to 5° C. Acetic anhydride (35 mL, 343 mmol) was added dropwise, and the mixture was allowed to warm to ambient temperature. Potassium acetate (4.21 g, 42.9 mmol) and isoamylnitrite (37 mL, 277 mmol) were added, and the mixture was heated to 70° C. overnight. The mixture was neutralized with saturated aqueous sodium bicarbonate and extracted with methylene chloride. The solvents were removed under reduced pressure and the resulting residue was triturated with methanol to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.41 (s, 1H) 8.33 (s, 1H) 8.05-8.21 (m, 1H) 7.90 (dd, J=8.48, 1.70 Hz, 1H) 2.71 (s, 3H).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Potassium acetate
Quantity
4.21 g
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[C:10]([O:13]C(=O)C)(=O)[CH3:11].C([O-])(=O)C.[K+].C(O[N:28]=O)CC(C)C.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[I:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][CH:8]=1)[N:6]([C:10](=[O:13])[CH3:11])[N:28]=[CH:9]2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Potassium acetate
Quantity
4.21 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
37 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C=NN(C2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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